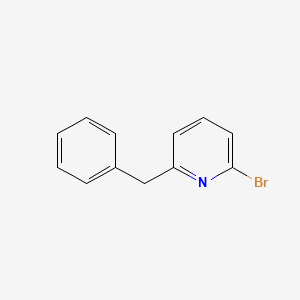

2-Benzyl-6-bromopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

2-benzyl-6-bromopyridine |

InChI |

InChI=1S/C12H10BrN/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

QOXHNHPOPVKBBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Contextualization of 2 Benzyl 6 Bromopyridine Within Heterocyclic Chemistry Research

Significance of Pyridine (B92270) Scaffolds as Foundational Heterocycles in Advanced Synthetic Endeavors

The pyridine ring, a six-membered nitrogen-containing heterocycle, holds a position of paramount importance in the landscape of organic and medicinal chemistry. rsc.orgnih.gov As an isostere of benzene (B151609), this scaffold is a ubiquitous structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. rsc.orgnih.gov Its presence extends to crucial coenzymes involved in numerous enzymatic oxidation-reduction processes. rsc.org The inherent properties of the pyridine nucleus, such as its polarity and the ability to be ionized, make it a valuable component for enhancing the solubility and bioavailability of less soluble molecules. enpress-publisher.com

In the realm of drug discovery and development, pyridine derivatives are considered "privileged scaffolds". rsc.orgresearchgate.net This status is evidenced by their incorporation into thousands of existing drug molecules, many of which have received FDA approval. rsc.orgresearchgate.net The therapeutic applications of pyridine-containing compounds are remarkably diverse, spanning antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. dovepress.com The adaptability of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of molecules and explore a vast chemical space. rsc.orgenpress-publisher.com This versatility makes pyridine and its derivatives indispensable starting materials and core structures in the design and synthesis of novel therapeutic agents. nih.govenpress-publisher.com

Strategic Role of Halogenated Pyridines as Versatile Synthetic Intermediates

Within the broad class of pyridine derivatives, halogenated pyridines serve as exceptionally versatile and strategic intermediates in organic synthesis. eurekalert.org The introduction of one or more halogen atoms onto the pyridine ring provides reactive handles for a wide range of chemical transformations, which are often difficult to achieve on the pyridine ring itself. eurekalert.orgmountainscholar.org These compounds are crucial starting materials for constructing more complex substituted pyridines, other heterocyclic systems, and macrocyclic structures. eurekalert.org

Halogenated pyridines are particularly valued for their utility in cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann-type reactions, as well as nucleophilic aromatic substitution. researchgate.netresearchgate.net The reactivity of the halogen atom often depends on its nature (I > Br > Cl > F) and its position on the pyridine ring, allowing for selective and site-specific modifications. researchgate.netrsc.org For instance, polyhalogenated pyridines with different halogens can be functionalized sequentially, leveraging the differential reactivity of the carbon-halogen bonds. researchgate.net The development of new and efficient methods for the selective halogenation of pyridines remains a significant focus of contemporary research, as it unlocks pathways to novel derivatives for agrochemical and pharmaceutical development. mountainscholar.orgchemrxiv.org

Current Research Relevance and Structural Features of 2-Benzyl-6-bromopyridine

The synthesis of this compound can be achieved through various methods, including the reaction of 6-benzylpyridin-2(1H)-one with phosphorus oxybromide. prepchem.com Research has also detailed its synthesis via the deoxygenation of the corresponding secondary alcohol using aqueous hydroiodic acid in acetic acid. rsc.org The structural and chemical properties of this compound have been characterized using modern analytical techniques.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| Appearance | Green oil rsc.org |

| CAS Number | 59880-64-7 chem960.com |

Data sourced from references rsc.orgchem960.comnih.gov.

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (d, J = 8 Hz, 1H), 7.20-7.26 (m, 2H), 7.16 (t, J = 8.4 Hz, 3H), 7.09 (t, J = 7.6 Hz, 1H), 6.91 (d, J = 7.6 Hz, 1H), 4.05 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.4, 138.7, 138.0, 132.5, 129.3, 128.8, 126.8, 122.3, 117.7, 44.4 |

| Infrared (IR, neat) | 2918, 1666, 1553, 1424, 767, 737 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS, m/z) | [M+H]⁺ calcd for C₁₂H₁₁BrN: 248.0069; found: 248.0073 |

Spectroscopic data sourced from reference rsc.org.

Synthetic Methodologies for 2 Benzyl 6 Bromopyridine

Strategies for Constructing the Pyridine (B92270) Nucleus with Predetermined Substitution Patterns

The assembly of the pyridine ring with the benzyl (B1604629) and bromo substituents already in place, or with precursors that can be easily converted to these groups, is a primary synthetic consideration. This can be accomplished through adaptations of classical pyridine syntheses, transition-metal-catalyzed methods, and multi-component reactions.

Adaptations of Classical Pyridine Syntheses for Functionalized Derivatives

Classical methods for pyridine synthesis, while well-established, often require modification to produce highly substituted and functionalized derivatives like 2-Benzyl-6-bromopyridine.

The Hantzsch pyridine synthesis , traditionally used for the preparation of dihydropyridines, can be adapted to yield substituted pyridines. acs.orgalfa-chemistry.comwikipedia.orgchemtube3d.com This typically involves a multi-component condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia. wikipedia.org For the synthesis of a 2,6-disubstituted pyridine, the choice of starting materials is crucial. While the classical Hantzsch synthesis is most straightforward for symmetrically substituted pyridines, modifications can allow for the introduction of different groups at the 2 and 6 positions.

The Bohlmann-Rahtz pyridine synthesis offers a versatile two-step method for generating substituted pyridines. organic-chemistry.orgjk-sci.comwikipedia.org This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org By selecting appropriate enamine and ethynylketone precursors, it is possible to introduce the desired benzyl and bromo functionalities or their precursors onto the pyridine ring. The cyclodehydration step can be facilitated by acid catalysis, which can lower the required reaction temperature. jk-sci.com

Electrocyclization methods provide another route to substituted pyridines. For instance, aza-6π electrocyclization of 1-azatrienes can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. This method has been shown to be effective for the synthesis of polysubstituted pyridines.

Transition-Metal-Catalyzed Cyclization and Cycloaddition Routes to Pyridine Formation

Transition-metal catalysis has emerged as a powerful tool in the synthesis of complex heterocyclic compounds, including substituted pyridines. otterbein.edunih.govresearchgate.netmdpi.com These methods often offer high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. For instance, a pre-functionalized fragment containing the benzyl group could be coupled with another fragment to construct the pyridine ring.

Transition-metal-catalyzed cyclization reactions can also be employed to construct the pyridine nucleus. These reactions can involve the co-cyclization of alkynes and nitriles, or other unsaturated precursors, in the presence of a suitable catalyst to form the pyridine ring with a specific substitution pattern.

Multi-component Reaction Pathways for Efficient Pyridine Ring Assembly

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of substituted pyridines. These reactions often proceed with high atom economy and can generate a diverse range of pyridine derivatives by varying the starting materials. For the synthesis of this compound, an MCR could potentially combine a benzyl-containing building block, a bromine-containing building block, and a nitrogen source to assemble the target molecule in a convergent manner.

Introduction of the Bromine Functionality at the C-6 Position of the Pyridine Ring

An alternative synthetic strategy involves the introduction of the bromine atom onto a pre-existing 2-benzylpyridine (B1664053) scaffold. This requires regioselective control to ensure bromination occurs at the desired C-6 position.

Regioselective Halogenation Strategies on Pyridine Derivatives, including Radical and Electrophilic Approaches

The direct bromination of 2-benzylpyridine can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic properties of the pyridine ring and the directing effects of the benzyl substituent. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The benzyl group is a weak activating group. The interplay of these factors will determine the position of bromination. Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.govcecri.res.inresearchgate.netgla.ac.uknih.gov The reaction conditions can be optimized to favor bromination at the C-6 position.

Radical bromination can also be a viable method, particularly for the functionalization of alkyl side chains. However, for the direct bromination of the pyridine ring, electrophilic substitution is the more common approach. cecri.res.in

Halogen Exchange Reactions for Bromopyridine Formation

Halogen exchange reactions provide another avenue for the synthesis of 6-bromopyridines. nih.govbyu.eduharvard.eduwikipedia.orgacs.org This typically involves the conversion of a different halogen, such as chlorine or iodine, or another leaving group at the C-6 position to a bromine atom. For example, a 6-chloro-2-benzylpyridine could be treated with a bromide source, such as sodium bromide or hydrobromic acid, to undergo a halogen exchange reaction. Metal-catalyzed halogen exchange reactions, for instance using copper or palladium catalysts, can also be employed to facilitate this transformation. Another approach is the lithium-halogen exchange, where an organolithium reagent is used to replace a halogen with lithium, which can then be quenched with a bromine source. byu.eduharvard.eduwikipedia.orgacs.org

Below is a table summarizing some of the synthetic strategies discussed:

| Strategy | Method | Description |

| Pyridine Ring Construction | Hantzsch Synthesis | A multi-component condensation to form a dihydropyridine, followed by oxidation. |

| Bohlmann-Rahtz Synthesis | A two-step process involving the condensation of an enamine and an ethynylketone. | |

| Electrocyclization | Formation of the pyridine ring via an aza-6π electrocyclization of a 1-azatriene. | |

| Transition-Metal Catalysis | Cyclization or cycloaddition reactions catalyzed by transition metals. | |

| Multi-component Reactions | A one-pot synthesis from three or more starting materials. | |

| Introduction of Bromine | Regioselective Halogenation | Direct bromination of 2-benzylpyridine using an electrophilic brominating agent. |

| Halogen Exchange | Conversion of another halogen or leaving group at the C-6 position to bromine. |

Diazotization and Subsequent Bromination of Amino-Substituted Pyridines

One of the foundational methods for introducing a bromine atom onto a pyridine ring is through the diazotization of an amino-substituted precursor, followed by a Sandmeyer or Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.orgbyjus.comnih.gov This process is particularly useful when the corresponding aminopyridine is readily accessible. In the context of synthesizing this compound, the starting material for this specific step would be 2-amino-6-benzylpyridine.

The reaction proceeds in two main stages. First, the primary aromatic amine, 2-amino-6-benzylpyridine, is treated with nitrous acid (HNO₂) to form a diazonium salt. mnstate.edu Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. orgsyn.orggoogle.com

Table 1: Key Reagents in Diazotization and Bromination

| Step | Reagent | Purpose |

|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂) + Hydrobromic Acid (HBr) | In situ generation of nitrous acid to convert the amino group to a diazonium salt. |

Strategies for Incorporating the Benzyl Moiety at the C-2 Position

Convergent synthetic strategies often involve creating the crucial C-C bond between the pyridine ring and the benzyl group as a key step. Several modern catalytic methods are available for this purpose.

Cross-Coupling Reactions Involving Pyridyl Halides and Benzyl Sources (e.g., Suzuki-Miyaura, Negishi, Kumada)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net For the synthesis of this compound, a common starting material is 2,6-dibromopyridine (B144722), where one bromine atom is selectively replaced by a benzyl group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.com To form the target molecule, 2,6-dibromopyridine can be reacted with a benzylboronic acid or a benzylboronic ester in the presence of a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) and a base (e.g., Cs₂CO₃). nih.govnih.gov The Suzuki-Miyaura reaction is known for its high functional group tolerance and the use of relatively stable and non-toxic boron reagents. nih.govrsc.org

Negishi Coupling: The Negishi coupling reaction joins an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.org This method has been effectively used for synthesizing various 2-benzylpyridine analogs. researchgate.nettandfonline.comtandfonline.com The reaction would typically involve a benzylzinc halide coupling with 2,6-dibromopyridine. orgsyn.org Palladium catalysts generally offer higher yields and broader functional group tolerance. wikipedia.org

Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org The synthesis of this compound via this method would involve the reaction of benzylmagnesium bromide with 2,6-dibromopyridine. researchgate.net While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are intolerant of many acidic or electrophilic functional groups. jk-sci.comnrochemistry.com

Table 2: Comparison of Cross-Coupling Reactions for Benzylation of 2,6-Dibromopyridine

| Reaction | Benzyl Source | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Benzylboronic acid/ester | Palladium (e.g., PdCl₂(dppf)) | High functional group tolerance, stable reagents. nih.gov |

| Negishi | Benzylzinc halide | Palladium or Nickel | High reactivity and yields. researchgate.netwikipedia.org |

| Kumada | Benzylmagnesium halide | Palladium or Nickel | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

Direct C-C Bond Formation via Organometallic Reagents Derived from Halopyridines

This approach involves first generating a nucleophilic organometallic species from a halopyridine, which then reacts with an electrophilic benzyl source like benzyl bromide. A common method is the halogen-metal exchange, where 2,6-dibromopyridine is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. This selectively replaces one of the bromine atoms with lithium, forming 6-bromo-2-lithiopyridine. This highly reactive intermediate can then be quenched with benzyl bromide to form the desired C-C bond, yielding this compound.

C-H Functionalization Approaches for Selective Benzylation on the Pyridine Ring

Direct C-H functionalization represents a more modern and atom-economical strategy for forming C-C bonds. rsc.org This approach avoids the pre-functionalization of the pyridine ring (i.e., halogenation) and instead directly activates a C-H bond for coupling. beilstein-journals.orgresearchgate.net For pyridine, the C-2 position is often electronically favored for such reactions. nih.gov A transition metal catalyst, often palladium or rhodium, can coordinate to the pyridine nitrogen and facilitate the selective cleavage of the adjacent C-H bond. This activated intermediate can then react with a benzylating agent to form the 2-benzylpyridine product. While powerful, achieving high regioselectivity on an unsubstituted pyridine ring can be challenging. rsc.orgbeilstein-journals.org

Reductive Deoxygenation of Benzylic Alcohols to Benzylpyridines

An alternative, multi-step pathway involves the synthesis and subsequent reduction of a benzylic alcohol. This method begins with the formation of (6-bromopyridin-2-yl)(phenyl)methanol. This alcohol intermediate can be synthesized by reacting 6-bromo-pyridine-2-carbaldehyde with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium.

The second step is the reductive deoxygenation of the hydroxyl group to a methylene (B1212753) group. A reported method for this transformation on similar α-aryl-pyridinemethanols utilizes phosphorus tribromide (PBr₃). researchgate.net This reaction effectively converts the benzylic alcohol into the final this compound product.

Design and Implementation of Convergent and Linear Synthesis Pathways towards this compound

The synthesis of a target molecule like this compound can be approached using either a linear or a convergent strategy, each with distinct advantages. wikipedia.orgkccollege.ac.in

Chemical Reactivity and Transformation of 2 Benzyl 6 Bromopyridine

Reactivity Profile at the C-6 Bromine Position

The C-Br bond at the C-6 position is the primary site of reactivity for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the C-6 position towards nucleophilic attack and facilitates oxidative addition in catalytic cycles.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for heteroaromatic halides. In pyridines, positions C-2 and C-6 are particularly activated for SNAr because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.orgpressbooks.pub The reaction proceeds via an addition-elimination mechanism where a nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion to restore aromaticity. pressbooks.pubchemistrysteps.com

For 2-Benzyl-6-bromopyridine, the C-6 position is highly susceptible to attack by strong nucleophiles. The typical reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate through an inductive effect. nih.gov However, this order is not absolute and can be influenced by the reaction mechanism and conditions. nih.gov

Benzyne-Type Mechanisms: Under conditions involving very strong bases, such as sodium amide (NaNH₂), an alternative elimination-addition pathway can occur via a heteroaromatic benzyne-type intermediate (a pyridyne). youtube.commasterorganicchemistry.com In the case of this compound, a strong base can abstract the proton from the C-5 position, which is ortho to the bromine atom. This is followed by the elimination of the bromide ion to form a highly reactive 5,6-pyridyne intermediate. youtube.com The nucleophile then attacks one of the two carbons of the strained triple bond, followed by protonation to yield the substitution product. youtube.comyoutube.com This mechanism can sometimes lead to a mixture of products if the pyridyne intermediate is unsymmetrical, as the nucleophile can add to either side of the triple bond.

The bromine atom at the C-6 position of this compound serves as an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound (typically a boronic acid or ester). researchgate.net Due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts, it is one of the most widely used cross-coupling methods. scispace.comnih.gov

This compound is an ideal substrate for Suzuki-Miyaura coupling, reacting with various aryl, heteroaryl, or alkyl boronic acids to produce 2-benzyl-6-substituted pyridines. The reaction is typically catalyzed by a palladium(0) species, generated in situ, and requires a base to facilitate the transmetalation step. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 80-95 |

| Heteroarylboronic acid | Pd₂(dba)₃ / Ligand | KF | Dioxane | 80-110 | 70-90 |

| Alkenylboronic acid | Pd(PPh₃)₄ | aq. K₂CO₃ | DME | 85 | 75-85 |

| Potassium Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 85-98 |

Data compiled from analogous reactions reported in the literature. scispace.comnih.govnih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. chem-station.com Organozinc reagents are known for their high functional group tolerance and reactivity, making the Negishi coupling a valuable tool in complex molecule synthesis. nih.govrsc.org

This compound can be effectively coupled with various organozinc halides (RZnX), including alkyl, benzyl (B1604629), and aryl derivatives, to introduce a new carbon substituent at the C-6 position. The reaction typically proceeds under mild conditions and gives high yields of the desired products. acs.org

Table 2: Illustrative Negishi Coupling Conditions for 2-Halopyridines

| Organozinc Reagent | Catalyst | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|---|

| Aryl-ZnCl | Pd(PPh₃)₄ | THF | Reflux | 85-98 |

| Benzyl-ZnBr | Pd(OAc)₂ / SPhos | THF | Room Temp | 80-95 |

| sec-Alkyl-ZnBr | Pd(OAc)₂ / CPhos | NMP | Room Temp | 70-90 |

| Alkenyl-ZnCl | Ni(acac)₂ | THF | Room Temp | 75-92 |

Data based on established protocols for similar substrates. wikipedia.orgnih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. scirp.orgscirp.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. The process generally requires a palladium(0) catalyst, a copper(I) salt (typically CuI), and an amine base, which often serves as the solvent. soton.ac.ukresearchgate.net

This compound can readily undergo Sonogashira coupling with a wide range of terminal alkynes. This reaction provides a direct route to 2-benzyl-6-alkynylpyridine derivatives, which are valuable building blocks for pharmaceuticals and materials science.

Table 3: General Conditions for Sonogashira Coupling of 2-Bromopyridines

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-60 | 85-95 |

| Alkylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine (B6355638) | DMF | 80-100 | 70-90 |

| Silylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 70 | 88-98 |

Conditions are representative of those used for various bromopyridine derivatives. scirp.orgsoton.ac.uk

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org Modern "Ullmann-type" reactions encompass a broader range of copper-catalyzed (and sometimes palladium- or nickel-catalyzed) cross-couplings between aryl halides and nucleophiles such as alcohols, amines, and thiols to form C-O, C-N, and C-S bonds. researchgate.netresearchgate.netnih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but are advantageous due to the lower cost of copper.

The C-Br bond in this compound can be functionalized using Ullmann conditions. Reaction with an alcohol or phenol leads to the corresponding ether (C-O coupling), while reaction with an amine yields an arylamine (C-N coupling, also known as the Goldberg reaction). C-C bond formation is also possible, particularly in homocoupling reactions to form a bipyridine or in reactions with activated carbon nucleophiles. semanticscholar.org

Table 4: Common Ullmann-Type Coupling Reactions for 2-Bromopyridine (B144113) Derivatives

| Coupling Partner | Bond Formed | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenols / Alcohols | C-O | CuI / Ligand | K₂CO₃ or Cs₂CO₃ | DMSO or Dioxane | 100-140 |

| Amines / Amides | C-N | CuCl or CuI | t-BuOLi or K₃PO₄ | Toluene or DMF | 110-150 |

| Thiols | C-S | CuI | K₂CO₃ | DMF | 120-160 |

| Another Aryl Halide (Homocoupling) | C-C | Cu powder | None | DMF or neat | 180-220 |

Reaction conditions are generalized based on literature for Ullmann-type couplings of related substrates. organic-chemistry.orgresearchgate.netnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at C-6

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Type)

The transformation of aryl halides into aryl amines through palladium-catalyzed cross-coupling reactions, known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. wikipedia.org This methodology is highly applicable to heteroaromatic compounds, including this compound. The presence of the bromine atom at the C-6 position of the pyridine ring provides a reactive site for such transformations, enabling the introduction of a wide variety of nitrogen-based nucleophiles.

The Buchwald-Hartwig amination is an effective method for forming carbon-nitrogen (C-N) bonds. wikipedia.org For substrates like this compound, the reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results for heteroaryl halides. researchgate.netnih.gov

A general scheme for the amination of this compound involves its reaction with a primary or secondary amine in the presence of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable ligand, and a strong base like NaOt-Bu. researchgate.netchemspider.com The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Research on the amination of 2-bromopyridines has demonstrated the viability of this approach. For instance, practical methods have been developed for the amination of 2-bromopyridines with volatile amines in sealed tubes, providing efficient access to various secondary and tertiary aminopyridines. nih.gov Catalyst systems utilizing ligands like (o-biphenyl)P(t-Bu)₂ have proven effective for the amination of chloropyridines, suggesting strong efficacy for the more reactive bromopyridines. cmu.edu

Below is a table summarizing typical conditions used in Buchwald-Hartwig amination reactions of related bromopyridine substrates.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Reference |

| Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | Primary Diamines | chemspider.com |

| Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 80 | Primary Anilines | researchgate.net |

| Pd(OAc)₂ / Ligand 3* | NaOt-Bu | Toluene | 110 | Primary & Secondary Amines | cmu.edu |

| Pd[P(o-tol)₃]₂ / CyPF-t-Bu | NaOt-Bu | 1,4-Dioxane | 100 | Ammonia | acs.org |

| Ligand 3: (o-biphenyl)P(t-Bu)₂ |

These conditions can be adapted for this compound to synthesize a diverse library of 6-amino-2-benzylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Formation of Organometallic Intermediates (e.g., Lithiation, Grignard Reagents) for Further Functionalization

The bromine atom at the C-6 position of this compound is amenable to conversion into various organometallic intermediates, which can then be reacted with a range of electrophiles for further functionalization. The most common transformations involve halogen-metal exchange to form organolithium or organomagnesium (Grignard) reagents.

Grignard Reagents: The formation of a Grignard reagent from this compound would typically involve its reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. sigmaaldrich.com The resulting 2-benzyl-6-pyridylmagnesium bromide is a potent nucleophile. Studies on the formation of Grignard reagents from 2-bromopyridine have shown that these intermediates can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. researchgate.net For example, reaction with benzaldehyde would yield the corresponding secondary alcohol. A recent development has shown that purple light can promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism. organic-chemistry.org

Organolithium Reagents: Halogen-lithium exchange, typically achieved by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), is another powerful method. This would generate 2-benzyl-6-lithiopyridine. This species is a highly reactive nucleophile and can be used in a wide array of subsequent reactions. While direct lithiation of a C-H bond on the pyridine ring can be complex, halogen-lithium exchange from the bromo-precursor is a regioselective and efficient route. For instance, an unusual C-6 lithiation of 2-chloropyridine has been achieved using a BuLi-LiDMAE superbase, highlighting that specialized reagents can control the site of metalation. researchgate.net

The table below illustrates potential functionalization pathways for organometallic intermediates derived from this compound.

| Organometallic Intermediate | Reagent for Formation | Electrophile | Resulting Functional Group |

| Grignard Reagent | Mg, THF | Benzaldehyde | α-Hydroxybenzyl |

| Grignard Reagent | Mg, THF | Acetone | 2-Hydroxyprop-2-yl |

| Grignard Reagent | Mg, THF | CO₂ then H₃O⁺ | Carboxylic acid |

| Organolithium Reagent | n-BuLi, THF, -78°C | DMF | Aldehyde |

| Organolithium Reagent | n-BuLi, THF, -78°C | I₂ | Iodo |

Reactivity Considerations of the C-2 Benzyl Moiety

Functionalization and Derivatization at the Benzylic Carbon (e.g., α-Alkylation)

The benzylic carbon of the 2-benzyl group in this compound is a key site for functionalization. The protons on this carbon are more acidic than those of a simple alkane due to the ability of the adjacent aromatic pyridine ring to stabilize the resulting carbanion (benzylic anion) via resonance. wikipedia.org This enhanced acidity allows for deprotonation with a suitable base, followed by reaction with an electrophile, such as an alkyl halide, in an α-alkylation reaction.

Deprotonation methods offer a powerful approach to transform benzylic C-H bonds. rsc.org Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be used to generate the benzylic carbanion. This nucleophilic intermediate can then react with various electrophiles. For example, treatment with methyl iodide would introduce a methyl group at the benzylic position, yielding 2-(1-phenylethyl)-6-bromopyridine. This strategy significantly expands the structural diversity achievable from the parent molecule.

Recent advances have also focused on transition metal-free methods for benzylic C(sp³)-H activation, which can proceed through radical transformations under photochemical or electrochemical conditions. researcher.life Furthermore, tandem reactions involving dearomatization of the pyridine ring followed by enantioselective allylic alkylation have been developed, although this transforms the pyridine nucleus itself. acs.org

Oxidative and Reductive Transformations of the Benzyl Group

Oxidative Transformations: The benzylic position is susceptible to oxidation due to the relative weakness of the benzylic C-H bonds and the stability of benzylic radical and cationic intermediates. masterorganicchemistry.comkhanacademy.org Treatment of this compound with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can lead to the oxidation of the benzylic methylene (B1212753) group. wikipedia.org Depending on the reaction conditions, this can yield either 2-benzoyl-6-bromopyridine (a ketone) or, with more vigorous oxidation that cleaves the C-C bond, 6-bromopicolinic acid. masterorganicchemistry.comyoutube.com Milder and more selective reagents, such as chromium trioxide-3,5-dimethylpyrazole complex or 2-iodoxybenzoic acid (IBX) in DMSO, can selectively oxidize the benzylic methylene to a carbonyl group, providing a direct route to the corresponding ketone. wikipedia.orgresearchgate.net Benzylic C-H oxidation is a fundamental transformation for preparing valuable ketone intermediates. mdpi.comnih.gov

Reductive Transformations: The benzyl group itself is generally stable to many reducing conditions. However, in the context of its use as a protecting group, the C-N or C-O bond at a benzylic position can be cleaved via hydrogenolysis. organic-chemistry.org For this compound, reductive cleavage of the C-C bond of the benzyl group is not a typical transformation under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). Such conditions are more likely to affect other functional groups or lead to dehalogenation (debromination). If the benzyl group were attached via a heteroatom (e.g., as a benzyl ether), reductive debenzylation would be a common strategy. researchgate.net The reduction of the pyridine ring itself is possible but typically requires harsh conditions or specific catalysts.

Reactivity of the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS) Regioselectivity on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609). The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. libretexts.org The reaction, when it occurs, typically requires harsh conditions. Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring by forming a pyridinium (B92312) species. lumenlearning.com

For a substituted pyridine like this compound, the regioselectivity of any potential EAS reaction is governed by the electronic effects of the existing substituents.

Pyridine Nitrogen: Strongly deactivating and directs electrophilic attack to the C-3 and C-5 positions.

C-6 Bromo Group: This is a deactivating group due to its inductive effect but an ortho, para-director due to resonance. In this case, it would direct towards C-5 (ortho) and C-3 (para).

C-2 Benzyl Group: This is a weakly activating or neutral alkyl group and is an ortho, para-director. It would direct towards C-3 (ortho) and C-5 (para).

Nucleophilic Additions and Ring Opening/Closing Transformations of this compound

The reactivity of the pyridine ring in this compound towards nucleophiles is significantly influenced by the electron-withdrawing nature of the nitrogen atom, which reduces the electron density at the α (2- and 6-) and γ (4-) positions. This electronic characteristic generally disfavors direct nucleophilic addition to the ring, making it less common than in electron-rich aromatic systems. Instead, the presence of a good leaving group, such as the bromine atom at the C-6 position, predisposes the molecule to nucleophilic aromatic substitution reactions.

In the context of this compound, nucleophilic attack is highly favored at the C-2 and C-4 positions due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) through resonance. stackexchange.com When a nucleophile attacks at these positions, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Attack at the C-3 position does not allow for this stabilization, making it less favorable. stackexchange.com Given that this compound has a leaving group at one of the activated positions (C-6), it is expected to readily undergo nucleophilic aromatic substitution, where the bromide ion is displaced by a variety of nucleophiles.

While direct nucleophilic addition to the neutral pyridine ring is rare, the formation of pyridinium salts dramatically increases the ring's electrophilicity and susceptibility to nucleophilic attack. This activation strategy can lead to ring-opening reactions, a notable example being the Zincke reaction. acs.orgnih.gov In this transformation, a pyridinium salt, formed by the reaction of a pyridine with an activating agent (e.g., 2,4-dinitrochlorobenzene), reacts with primary or secondary amines to open the pyridine ring, forming a highly conjugated amino-pentadienal derivative known as a Zincke aldehyde. acs.orgnih.gov Although specific examples involving this compound are not prevalent in the literature, this pathway represents a potential ring-opening transformation following quaternization of the pyridine nitrogen.

The regioselectivity of nucleophilic addition to pyridinium salts can be controlled to generate substituted dihydropyridones. nih.gov The addition of a nucleophile generates an enol-ether intermediate, which can then be hydrolyzed to the corresponding dihydropyridone. nih.gov

Table 1: Reactivity of this compound towards Nucleophiles

| Reaction Type | Reactivity and Regioselectivity | Key Intermediates | Potential Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Highly favored at the C-6 position due to the bromo leaving group and activation by the ring nitrogen. | Meisenheimer-like anionic complex | 6-substituted-2-benzylpyridines |

| Nucleophilic Addition | Unfavorable on the neutral pyridine ring. | Not typically formed. | Not a major product. |

| Ring Opening (via Pyridinium Salt) | Possible upon quaternization of the nitrogen, followed by reaction with nucleophiles (e.g., amines in the Zincke reaction). | N-alkyl or N-aryl pyridinium salt, Zincke aldehyde intermediate | Open-chain amino-dienals or related structures |

| Ring Transformation (via Pyridinium Salt) | Nucleophilic addition to the pyridinium salt can lead to dihydropyridone derivatives after hydrolysis. | Enol-ether intermediate | Substituted dihydropyridones |

Catalytic Hydrogenation and Reduction Strategies for the Pyridine Ring of this compound

The reduction of the pyridine ring in this compound to the corresponding piperidine derivative presents a synthetic challenge due to the presence of two reducible functionalities: the pyridine ring and the benzyl group, in addition to the carbon-bromine bond. The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the pyridine ring while preserving the benzyl and bromo substituents, or to effect specific transformations.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic rings. However, the conditions required for the hydrogenation of the stable pyridine ring are often harsh enough to cause hydrogenolysis of the benzyl group (debenzylation) or the carbon-bromine bond (hydrodebromination).

Strategies for Selective Pyridine Ring Hydrogenation:

Several catalytic systems have been investigated for the hydrogenation of pyridine and its derivatives. Precious metal catalysts such as rhodium, ruthenium, palladium, and platinum are commonly used. researchgate.net

Rhodium and Ruthenium Catalysts: These catalysts have shown high activity in the hydrogenation of pyridine derivatives. researchgate.net For instance, rhodium on carbon (Rh/C) has been found to be effective for the hydrogenation of a 4-benzylpyridine derivative to the corresponding piperidine. researchgate.net

Palladium and Platinum Catalysts: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are also active catalysts for pyridine hydrogenation. researchgate.net However, Pd/C is well-known to be highly effective for the hydrogenolysis of benzyl groups, often used for deprotection in peptide synthesis. mdma.ch Therefore, the use of Pd/C for the selective reduction of the pyridine ring in this compound would likely lead to the formation of 2-methylpiperidine and/or piperidine as byproducts.

Iridium-based Catalysts: Iridium complexes have been developed for the asymmetric hydrogenation of quinolines, which are structurally related to pyridines. For example, an iridium catalyst system, [Ir(COD)Cl]₂/bisphosphine/I₂, has been used for the enantioselective hydrogenation of 2-benzylquinolines. dicp.ac.cn This suggests that iridium-based catalysts could be a viable option for the selective reduction of the pyridine ring in this compound.

The choice of solvent can also influence the outcome of the hydrogenation. Solvents such as methanol, ethanol, and water are commonly used. researchgate.netrsc.org The reaction temperature and hydrogen pressure are also critical parameters that need to be optimized to achieve the desired selectivity. researchgate.net

Challenges in the Reduction of this compound:

Debenzylation: As mentioned, the benzyl group is susceptible to hydrogenolysis, particularly with palladium catalysts. This would lead to the cleavage of the C-C bond between the pyridine ring and the benzyl group.

Hydrodebromination: The carbon-bromine bond can also be cleaved under hydrogenation conditions, leading to the formation of 2-benzylpiperidine.

Catalyst Poisoning: The presence of the bromine atom and the nitrogen of the pyridine ring can potentially poison the catalyst, reducing its activity.

Table 2: Potential Catalytic Systems for the Reduction of the Pyridine Ring in this compound

| Catalyst | Typical Conditions | Expected Major Product(s) | Potential Side Product(s) |

|---|---|---|---|

| Rh/C | H₂, moderate temperature and pressure | 2-Benzyl-6-bromopiperidine | 2-Benzylpiperidine, 2-methylpiperidine |

| Ru/C | H₂, moderate to high temperature and pressure | 2-Benzyl-6-bromopiperidine | 2-Benzylpiperidine, 2-methylpiperidine |

| Pt/C | H₂, moderate temperature and pressure | 2-Benzyl-6-bromopiperidine | 2-Benzylpiperidine, 2-methylpiperidine |

| Pd/C | H₂, mild conditions | 2-Methylpiperidine, Piperidine | 2-Benzylpiperidine |

| Iridium complexes | H₂, specific ligands and additives | (potentially selective) 2-Benzyl-6-bromopiperidine | 2-Benzylpiperidine, 2-methylpiperidine |

Advanced Characterization and Spectroscopic Analysis of 2 Benzyl 6 Bromopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Benzyl-6-bromopyridine can be unequivocally confirmed.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) and benzene (B151609) rings, as well as a characteristic singlet for the benzylic methylene (B1212753) protons. The pyridine ring protons, being in a more electron-deficient environment, typically resonate at a lower field compared to the benzene ring protons. The substitution pattern on the pyridine ring (at positions 2 and 6) results in a specific splitting pattern for the remaining ring protons (at positions 3, 4, and 5). The signal for the proton at C4 is expected to be a triplet, while the protons at C3 and C5 should appear as doublets. The five protons of the benzyl (B1604629) group's phenyl ring will appear in the typical aromatic region, and the two benzylic protons will present as a singlet, given the absence of adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It will display signals for each unique carbon atom. The carbon atoms of the pyridine ring are readily identifiable, with the carbon atom bonded to the electronegative bromine atom (C6) and the nitrogen atom (C2) showing characteristic downfield shifts. The benzylic methylene carbon provides a key signal in the aliphatic region of the spectrum.

NMR spectroscopy is also a powerful tool for purity assessment. ipb.pt The presence of impurity signals in the spectrum can be used for identification and quantification. By integrating the signals of the main compound against those of a certified internal standard (quantitative NMR or qNMR), the absolute purity of a sample can be determined with high accuracy. The relative integration of impurity signals compared to the analyte signals can also provide a reliable estimation of purity. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar compounds such as 2-benzylpyridine (B1664053) and 2-bromopyridine (B144113). chemicalbook.comrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C2 | - | ~161 |

| H3 | ~7.3 (d) | ~122 |

| H4 | ~7.5 (t) | ~139 |

| H5 | ~7.2 (d) | ~118 |

| C6 | - | ~142 |

| Benzyl Group | ||

| CH₂ | ~4.2 (s) | ~44 |

| C-ipso | - | ~138 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀BrN), the calculated monoisotopic mass is 247.0048 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 248.0126. The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental formula. A key feature in the mass spectrum will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks for the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺), separated by two mass units and having nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule, providing further structural confirmation. Upon collision-induced dissociation (CID), the protonated molecule would likely undergo fragmentation through several key pathways:

Loss of the bromine radical: Cleavage of the C-Br bond to yield a fragment ion.

Benzylic cleavage: Fission of the bond between the methylene group and the pyridine ring, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a bromopyridinylmethyl cation.

Loss of HBr: Elimination of hydrogen bromide from the parent ion.

Analyzing these fragmentation patterns provides a detailed fingerprint of the molecule's structure.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₁⁷⁹BrN⁺ | 248.0126 | Peaks at ~248 and ~250 in a 1:1 ratio |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Aromatic C-H stretching: Bands are expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: The methylene (CH₂) group will show symmetric and asymmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range.

C=C and C=N stretching: The aromatic rings (pyridine and benzene) will exhibit a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of ring stretching vibrations.

C-Br stretching: The vibration associated with the carbon-bromine bond is expected to appear in the far-infrared region, typically between 700 and 500 cm⁻¹. conferenceworld.in

The Raman spectrum will also display these vibrational modes, though with different relative intensities. Non-polar bonds, such as the C-C bonds within the aromatic rings, often produce strong signals in Raman spectroscopy. The symmetric "ring breathing" mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, is typically a strong and sharp band in the Raman spectrum, often observed around 1000 cm⁻¹. conferenceworld.inuc.pt Analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule. mdpi.comiku.edu.tr

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on the analysis of similar compounds such as 2-bromopyridine and other substituted pyridines. conferenceworld.inasianpubs.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic CH₂ Stretch | 2950 - 2850 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1450 | IR |

| Pyridine Ring Breathing | ~1000 | Raman (strong) |

| C-H Out-of-plane Bending | 900 - 675 | IR (strong) |

Electronic Spectroscopy (UV-Vis) for Probing Electronic Structure and Aromaticity

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule. youtube.com Aromatic compounds like this compound exhibit characteristic absorption bands due to the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.orglibretexts.org

The UV-Vis spectrum of this compound is expected to show intense absorptions corresponding to π → π* transitions associated with the pyridine and benzene aromatic systems. These typically occur at shorter wavelengths (higher energy). Additionally, a weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the lone pair of electrons on the nitrogen atom of the pyridine ring, may be observed. diva-portal.org The substitution of the pyridine ring with a benzyl group and a bromine atom can influence the position and intensity of these absorption bands. The benzyl group may cause a slight red shift (bathochromic shift) due to the extension of the conjugated system, while the bromine atom, through its electronic effects, can also modulate the energy of the electronic transitions. mdpi.comnih.gov

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200 - 280 | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |

Chromatographic Techniques (HPLC, UPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture and are widely used for purity assessment and reaction monitoring in chemical synthesis. researchgate.net High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most common methods. nih.govnih.gov

For a compound like this compound, a reversed-phase HPLC or UPLC method would be a suitable choice for purity analysis. ptfarm.pl This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance (λ_max), as determined from its UV-Vis spectrum. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. This allows for the quantification of the main compound and any impurities present. sigmaaldrich.com

Gas Chromatography (GC) is another viable technique, particularly if the compound is thermally stable and volatile enough. researchgate.net A typical GC analysis would use a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for identifying unknown impurities. researchgate.net

Both HPLC and GC can be effectively used for reaction monitoring . By taking small aliquots from a reaction mixture at different time points and analyzing them, the consumption of starting materials and the formation of the product and any by-products can be tracked. georgiasouthern.edursc.org This information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.

Theoretical and Computational Studies on 2 Benzyl 6 Bromopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic characteristics of molecules. For 2-Benzyl-6-bromopyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and compute various electronic and thermodynamic properties. nih.govresearchgate.netresearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

From these orbital energies, global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of different aspects of reactivity. researchgate.netsciepub.com

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability to act as an electrophile. |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. nih.govscirp.org These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be an electron-rich site, while the carbon atom bonded to bromine would be relatively electron-deficient.

Mechanistic Investigations and Transition State Analysis through Computational Modeling

Computational modeling is indispensable for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect reactants to products.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom on the pyridine ring is replaced, computational methods can model the approach of a nucleophile. researchgate.net DFT calculations can locate the transition state structure for the formation of the Meisenheimer complex intermediate and calculate the associated activation energy barrier. This information is vital for predicting reaction rates and understanding how substituents on the benzyl (B1604629) group or the pyridine ring influence reactivity.

Similarly, for reactions involving the benzyl group, such as the Menschutkin reaction where the pyridine nitrogen acts as a nucleophile toward a substrate, computational analysis can clarify the transition state structure. knu.ac.kr Studies on reactions between benzyl bromides and pyridines have used ab initio MO and DFT methods to characterize the geometry of the transition state, including the bond lengths of the forming and breaking bonds. This analysis helps determine whether the transition state is more reactant-like or product-like, providing deep mechanistic insight.

Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational, NMR)

Computational methods are widely used to predict and help interpret the spectroscopic data of molecules, providing a direct link between the calculated structure and experimental measurements.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.govresearchgate.net By performing a frequency calculation on the optimized geometry, a theoretical spectrum can be generated. The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretching, C=N stretching, ring deformations) can be assigned to the experimental bands. scispace.commdpi.com This process, often aided by Potential Energy Distribution (PED) analysis, allows for a definitive assignment of the observed spectral features. mdpi.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| CH₂ Stretch (benzyl) | 2950-2850 | 2950-2850 |

| Pyridine Ring Stretch | 1600-1550 | 1600-1550 |

| Benzene (B151609) Ring Stretch | 1500-1450 | 1500-1450 |

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) are used with DFT (e.g., B3LYP/6-311++G) to calculate the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual protons and carbon atoms in this compound. nmrdb.org

Conformational Analysis and Molecular Dynamics Simulations to Understand Dynamic Behavior

The presence of a single bond connecting the benzyl group to the pyridine ring allows for rotational freedom, meaning this compound can exist in different spatial arrangements or conformations.

Conformational Analysis: Computational methods can be used to explore the potential energy surface associated with the rotation around this C-C bond. rsc.org By systematically changing the dihedral angle between the pyridine and benzene rings and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the lowest-energy (most stable) conformations and the energy barriers for interconversion between them. rsc.org For similar molecules like 2-formylpyridine, ab initio calculations have successfully identified the most stable conformers and the transition states separating them. rsc.org Such analysis for this compound is crucial for understanding its preferred three-dimensional shape, which influences its physical properties and biological interactions.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, MD simulations provide insight into the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the motion of atoms is calculated over a period by solving Newton's equations of motion. This allows researchers to observe how this compound behaves in different environments, such as in a solvent or interacting with a biological target. MD simulations can reveal the flexibility of the molecule, the accessibility of different conformations at a given temperature, and the nature of its intermolecular interactions, providing a more realistic picture of its behavior than static calculations alone.

Applications of 2 Benzyl 6 Bromopyridine in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Heterocyclic Systems

The strategic placement of the bromo and benzyl (B1604629) substituents on the pyridine (B92270) ring allows for selective functionalization, making 2-benzyl-6-bromopyridine an ideal precursor for a variety of heterocyclic compounds. The bromine atom serves as a handle for numerous cross-coupling reactions, while the benzyl group can be retained, modified, or can influence the reactivity and stereochemistry of subsequent transformations.

Synthesis of Polysubstituted Pyridines and Pyridine-Based Architectures

The bromine atom at the 6-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of various substituents and the construction of highly functionalized pyridine derivatives. These reactions are fundamental in creating complex pyridine-based molecular frameworks.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling this compound with a variety of organoboron compounds. This method is highly efficient for introducing aryl, heteroaryl, or vinyl groups at the 6-position of the pyridine ring. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. researchgate.netnrochemistry.comlibretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. acs.orgorganic-chemistry.orgnih.govsemanticscholar.orgscirp.org This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the synthesis of 2-benzyl-6-alkynylpyridines. soton.ac.uksemanticscholar.org These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the reaction of this compound with a wide range of primary and secondary amines, leading to the synthesis of 6-amino-2-benzylpyridine derivatives. nih.govresearchgate.netchemspider.comresearchgate.net This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

| Coupling Reaction | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(OAc)2, PPh3, K2CO3 | 6-Aryl-2-benzylpyridine |

| Sonogashira | R-C≡CH | Pd(PPh3)2Cl2, CuI, Et3N | 2-Benzyl-6-alkynylpyridine |

| Buchwald-Hartwig | R1R2NH | Pd2(dba)3, BINAP, NaOtBu | 6-(R1R2N)-2-benzylpyridine |

Construction of Fused Pyridine Derivatives (e.g., Quinolines, Pyridinones)

This compound serves as a valuable precursor for the synthesis of fused pyridine ring systems, which are important scaffolds in medicinal chemistry and materials science.

Quinolines: While direct intramolecular cyclization of this compound to form a quinoline (B57606) is not straightforward, its derivatives can be strategically designed to undergo such transformations. For instance, the introduction of a suitable functional group on the benzyl ring can facilitate an intramolecular cyclization reaction, leading to the formation of a quinoline ring system. nih.govnih.govresearchgate.netresearchgate.net

Pyridinones: The synthesis of pyridinones from this compound can be achieved through various synthetic routes. One approach involves the nucleophilic substitution of the bromine atom with a hydroxyl group or a protected equivalent, followed by oxidation or rearrangement. acs.orgorganic-chemistry.orgacs.org Additionally, a related compound, 6-benzyl-3,6-dihydropyridin-2(1H)-one, has been shown to be a precursor for functionalized indenopyridin-2-ones, highlighting the utility of the benzyl group in the construction of complex fused pyridinone structures. nih.gov

| Fused Heterocycle | Synthetic Strategy | Key Transformation |

|---|---|---|

| Quinolines | Functionalization of the benzyl ring followed by intramolecular cyclization | Palladium-catalyzed C-C or C-N bond formation |

| Pyridinones | Nucleophilic substitution of the bromine atom and subsequent manipulation | Hydrolysis, oxidation, or rearrangement reactions |

Preparation of Bipyridine and Terpyridine Ligands for Coordination Chemistry

The synthesis of bipyridine and terpyridine ligands is of great importance due to their wide applications in coordination chemistry, catalysis, and materials science. This compound is an excellent starting material for the construction of these important ligand scaffolds.

Bipyridines: Symmetrical 6,6'-dibenzyl-2,2'-bipyridine can be synthesized through the homocoupling of this compound. This can be achieved using classical Ullmann conditions with copper catalysis or more modern nickel-catalyzed reductive coupling reactions. nih.govmdpi.comresearchgate.net These methods provide a direct route to bipyridine ligands bearing benzyl substituents, which can influence their steric and electronic properties.

Terpyridines: While the direct trimerization of this compound is not a common route to terpyridines, it can serve as a key building block in a convergent synthesis. nih.gov For example, this compound can be converted to a more reactive organometallic species and then coupled with a central pyridine ring bearing two leaving groups. Alternatively, it can be functionalized to introduce a group that can participate in a Kröhnke-type synthesis of the central pyridine ring. researchgate.netsci-hub.searkat-usa.org

Precursor for the Synthesis of Piperidine (B6355638) Derivatives

Piperidine and its derivatives are ubiquitous structural motifs in natural products and pharmaceuticals. This compound can be used as a starting material for the synthesis of substituted piperidines through the reduction of the pyridine ring.

A particularly elegant approach involves the quaternization of the pyridine nitrogen with a suitable alkyl halide, followed by asymmetric hydrogenation of the resulting pyridinium (B92312) salt. dicp.ac.cn This method allows for the synthesis of enantioenriched piperidine derivatives, which are highly valuable in drug discovery. The iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to be an effective method for this transformation, providing access to chiral piperidines with high enantioselectivity. nih.gov

Integration into Ligand Design for Transition-Metal Catalysis

The development of novel ligands is a cornerstone of modern transition-metal catalysis. The structural features of this compound make it an attractive scaffold for the design of new ligands with tailored steric and electronic properties.

Development of Ligands for Chemo-, Regio-, and Stereoselective Cross-Coupling Reactions

By modifying the this compound core, a variety of chiral and achiral ligands can be synthesized for use in transition-metal-catalyzed cross-coupling reactions. The pyridine nitrogen and a second donor atom, introduced through functionalization at the 6-position or on the benzyl group, can chelate to a metal center, creating a well-defined catalytic environment.

Chiral Ligand Synthesis: The introduction of chirality is crucial for asymmetric catalysis. This compound can be converted into chiral ligands through several strategies. For example, reaction with a chiral phosphine can introduce a P-chiral center. researchgate.netresearchgate.netnih.govtcichemicals.com Alternatively, the benzyl group can be functionalized with a chiral auxiliary. These chiral pyridine-derived ligands have shown great promise in a variety of asymmetric transformations, including nickel-catalyzed reductive additions and Ullmann couplings. researchgate.netnih.gov The design of such ligands is guided by the principle of creating a chiral pocket around the metal center that can effectively discriminate between enantiotopic faces or groups of the substrate. nih.govresearchgate.net

| Ligand Type | Synthetic Approach from this compound | Potential Application in Catalysis |

|---|---|---|

| Chiral P,N-Ligands | Reaction with a chiral phosphine or phosphine oxide | Asymmetric hydrogenation, allylic alkylation, cross-coupling |

| Chiral Bipyridines | Homocoupling followed by chiral resolution or asymmetric synthesis | Enantioselective nickel-catalyzed reactions |

Application in the Design of Chiral Catalysts

The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. Pyridine-containing molecules are frequently used as scaffolds for chiral ligands due to their ability to coordinate with a variety of metal centers. In principle, this compound could serve as a precursor for chiral ligands. The bromo substituent at the 6-position offers a reactive site for introducing chirality.

One potential synthetic strategy involves the replacement of the bromine atom with a chiral phosphine group via a phosphination reaction. The resulting benzyl-substituted phosphinopyridine could then act as a P,N-ligand in asymmetric catalysis. Another approach could involve a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the 6-position to introduce a larger chiral moiety.

However, a thorough review of scientific databases does not yield specific examples where this compound has been utilized to synthesize a chiral catalyst for a particular asymmetric reaction. Research in this area tends to focus on other substituted bromopyridines for the development of novel chiral ligands. Therefore, the application of this compound in this context remains a theoretical possibility awaiting experimental exploration.

Intermediate in the Synthesis of Value-Added Functional Molecules (Excluding Biological/Pharmaceutical Aspects)

The development of advanced materials with tailored optical, electronic, or mechanical properties often relies on the synthesis of highly specific organic intermediates. 6-Substituted 2-bromopyridines are recognized as versatile building blocks in this field. researchgate.net They can undergo a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, and Sonogashira couplings, to construct complex molecular architectures. researchgate.net

Theoretically, the bromine atom of this compound could be substituted through these methods to introduce functionalities capable of self-assembly or polymerization, leading to the formation of liquid crystals, conductive polymers, or other functional materials. For instance, coupling with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) could yield extended π-conjugated systems with interesting photophysical properties.

Furthermore, pyridine-containing ligands are known to be instrumental in the construction of metallosupramolecular architectures. mdpi.com While a related compound, 6-Bromopyridine-2-carbaldehyde, has been utilized as a building block in supramolecular chemistry, specific examples of this compound being employed for the synthesis of advanced materials or supramolecular assemblies are not described in the available literature. mdpi.com

Pyridine derivatives are a critical class of compounds in the agrochemical industry, with many herbicides, insecticides, and fungicides containing a pyridine ring. The specific substitution pattern on the pyridine ring is crucial for the biological activity of these molecules. A recent review of novel pyridine-based agrochemicals highlights the importance of this scaffold. researchgate.net

While various functionalized pyridines are used as key intermediates in the synthesis of these agrochemicals, there is no specific mention in the reviewed literature of this compound serving as a direct precursor for any commercial or developmental agrochemical product. The versatile reactivity of the bromo group suggests that it could be transformed into other functional groups commonly found in agrochemicals, but concrete synthetic pathways originating from this compound for this purpose have not been reported.

Similarly, in the realm of industrial chemicals, while pyridine derivatives find broad applications, the role of this compound as a specific precursor is not well-documented.

Future Research Directions and Perspectives for 2 Benzyl 6 Bromopyridine

Development of More Sustainable and Green Synthetic Methodologies

The future synthesis of 2-benzyl-6-bromopyridine and its derivatives will increasingly focus on environmentally benign and sustainable practices. nih.govrasayanjournal.co.in Green chemistry principles are becoming central to modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key areas for development include:

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. nih.gov Designing MCRs for pyridine (B92270) synthesis would offer advantages like reduced reaction times, atom economy, and simplified purification processes. nih.gov

Green Catalysts: Research will likely focus on developing recyclable and non-toxic catalysts, such as iron-based catalysts, for pyridine ring formation. rsc.org Biocatalysis, using enzymes to catalyze reactions under mild conditions, also represents a promising avenue for the green synthesis of pyridine precursors. ijarsct.co.in

Alternative Solvents and Reaction Conditions: The use of hazardous organic solvents is a major environmental concern. Future methodologies will explore the use of safer, biodegradable solvents like deep eutectic solvents (DES). ijarsct.co.in Additionally, solvent-free reactions and techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.innih.govijarsct.co.in

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often use hazardous and volatile organic solvents. | Employs safer solvents (e.g., water, DES) or solvent-free conditions. rasayanjournal.co.inijarsct.co.in |

| Catalysts | May use toxic or heavy metal catalysts. | Focuses on recyclable, non-toxic, or biocatalysts. rsc.orgijarsct.co.in |

| Efficiency | Often multi-step with intermediate isolation. | Favors one-pot, multicomponent reactions for higher atom economy. nih.gov |